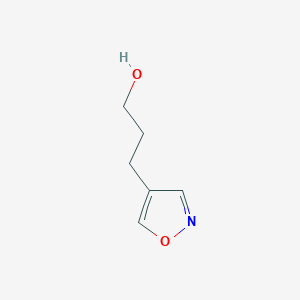

3-(Isoxazol-4-yl)propan-1-ol

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

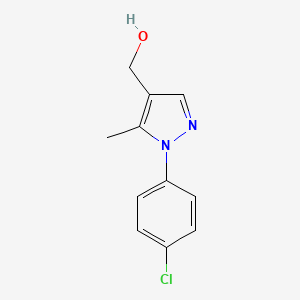

“3-(Isoxazol-4-yl)propan-1-ol” is a compound with the empirical formula C6H9NO2 . It is a solid substance and is used in laboratory chemicals and the manufacture of chemical compounds .

Molecular Structure Analysis

The molecular structure of “3-(Isoxazol-4-yl)propan-1-ol” is represented by the SMILES string OCCCC1=CON=C1 . The InChI key for this compound is UAJXYTTYMXWESL-UHFFFAOYSA-N .Chemical Reactions Analysis

Isoxazoles can undergo a variety of chemical reactions. For instance, they can participate in (3 + 2) cycloaddition reactions . The presence of the labile N–O bond in the isoxazole ring allows for the generation of various 1,3-bifunctional derivatives of carbonyl compounds .Physical And Chemical Properties Analysis

“3-(Isoxazol-4-yl)propan-1-ol” is a solid substance . Its molecular weight is 186.19 .科研应用

Synthesis and Antifungal Activity

- Synthesis of New Isoxazoles for Antifungal Application: New isoxazole derivatives, including compounds related to 3-(Isoxazol-4-yl)propan-1-ol, were synthesized and evaluated for their antifungal activities against various strains including Candida albicans. The study focused on the structure-activity relationship of these compounds (Chevreuil et al., 2007).

Larvicidal Activity

- Larvicidal Isoxazoles Against Aedes Aegypti Larvae: A study synthesized 3,5-disubstituted isoxazoles and tested them for larvicidal activity against Aedes aegypti larvae. This research provides insights into the potential use of isoxazole derivatives as larvicides (Silva-Alves et al., 2013).

Synthesis for Benzothiazole Derivatives

- Synthesis Involving Isoxazole and Benzothiazole: A process was developed for synthesizing derivatives involving 3-(Isoxazol-4-yl)propan-1-ol and benzothiazole, showcasing the compound's utility in complex organic syntheses (Azimi et al., 2014).

Antifungal Derivatives

- Antifungal 1,3-Bis-(1,2,3-Triazol-1-yl)-Propan-2-ol Derivatives: Research into 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives, related to 3-(Isoxazol-4-yl)propan-1-ol, demonstrated high activity against Candida spp., suggesting potential antifungal applications (Zambrano-Huerta et al., 2019).

Corrosion Inhibition

- Use in Corrosion Inhibition: A study on quinoxaline-based propanones, structurally related to 3-(Isoxazol-4-yl)propan-1-ol, showed their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, highlighting the compound's potential in industrial applications (Olasunkanmi & Ebenso, 2019).

Antioxidant and Antimicrobial Activities

- Isoxazoles with Antioxidant and Antimicrobial Properties: Novel substituted isoxazoles were synthesized and screened for their antioxidant and antimicrobial activities. This research indicates the potential use of 3-(Isoxazol-4-yl)propan-1-ol derivatives in the development of new antimicrobial and antioxidant agents (Lokeshwari & Kumar, 2017).

Safety And Hazards

未来方向

Isoxazoles, including “3-(Isoxazol-4-yl)propan-1-ol”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research directions include the development of new synthetic strategies and the design of new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

性质

IUPAC Name |

3-(1,2-oxazol-4-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-3-1-2-6-4-7-9-5-6/h4-5,8H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAJXYTTYMXWESL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NO1)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599468 |

Source

|

| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Isoxazol-4-yl)propan-1-ol | |

CAS RN |

10421-09-7 |

Source

|

| Record name | 3-(1,2-Oxazol-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![1-[4-(2-Methylpiperidin-1-yl)phenyl]methanamine](/img/structure/B1357484.png)

![Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B1357485.png)

![2,3,4,5-Tetrahydrobenzo[F][1,4]thiazepine 1,1-dioxide](/img/structure/B1357492.png)

![1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-YL)methyl]piperidin-3-amine](/img/structure/B1357527.png)

![2-[2-(1-Piperidinyl)ethoxy]-5-(trifluoromethyl)-aniline](/img/structure/B1357532.png)

![1-[4-(3-Methylphenoxy)phenyl]methanamine](/img/structure/B1357540.png)

![3-Chloro-2-[3,4-dihydro-1(2H)-quinolinyl]aniline](/img/structure/B1357542.png)